Briciclib

描述

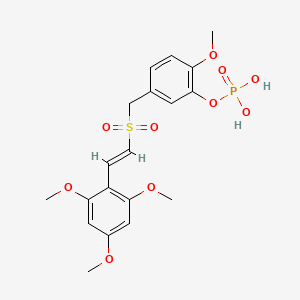

This compound is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, this compound is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

IUPAC Name |

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXENKEWVEVKKGV-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O10PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865783-99-9 |

Source

|

| Record name | Briciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Briciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Briciclib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Briciclib (ON-014185) is a promising investigational anti-cancer agent that functions as a phosphate ester prodrug of ON 013100.[1] Its primary mechanism of action centers on the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a pivotal regulator of protein synthesis that is frequently dysregulated in a wide array of human cancers. By targeting eIF4E, this compound effectively disrupts the translation of key oncogenic proteins, notably Cyclin D1 and c-Myc, leading to cell cycle arrest and the induction of apoptosis in malignant cells. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of eIF4E-Mediated Translation

This compound's therapeutic potential stems from its ability to selectively target and inhibit the function of eIF4E.[2] eIF4E is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of a specific subset of mRNAs that encode proteins crucial for cell proliferation, survival, and metastasis. In many cancers, the eIF4E pathway is hyperactivated, leading to the aberrant overexpression of oncoproteins.

This compound, upon conversion to its active form ON 013100, is believed to bind to eIF4E, thereby disrupting its ability to initiate the translation of its target mRNAs. This targeted inhibition leads to a significant reduction in the protein levels of key downstream effectors, including:

-

Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle.

-

c-Myc: A potent oncoprotein that drives cell proliferation and transformation.

The downregulation of these proteins culminates in two primary anti-cancer effects: cell cycle arrest and apoptosis.

Signaling Pathways Perturbed by this compound

The following diagram illustrates the central role of eIF4E in cancer cell signaling and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its active form, ON 013100.

Table 1: In Vitro Cell Viability (GI50)

| Cell Line | Cancer Type | This compound GI50 (nM) | ON 013100 GI50 (nM) |

| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 |

| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 |

| MCF7 | Breast Cancer | 9.8 - 12.2 | 6.7 - 11.2 |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | 6.7 - 11.2 |

| AGS | Gastric Cancer | 9.8 - 12.2 | 6.7 - 11.2 |

| OE19, OE33, FLO-1 | Esophageal Cancer | 9.8 - 12.2 | 6.7 - 11.2 |

Data extracted from Jasani et al., 2015.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-Cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.[5]

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for evaluating the mechanism of action of this compound and the logical relationship of its effects.

Conclusion

This compound represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of eIF4E. By disrupting the translation of key oncoproteins such as Cyclin D1 and c-Myc, this compound effectively induces cell cycle arrest and apoptosis in cancer cells. The preclinical data, though limited in public quantitative scope, strongly supports this mechanism. Further investigation, particularly the public release of comprehensive quantitative data from ongoing and completed studies, will be crucial for fully elucidating the therapeutic potential of this compound in various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the anti-cancer effects of this promising agent.

References

- 1. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

An In-depth Technical Guide to the Downstream Targets of Briciclib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Briciclib (ON-014185) is a targeted anti-cancer agent that functions as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). By binding to eIF4E, this compound disrupts the cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins critical to cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core downstream targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways. The primary and well-documented downstream targets that are translationally suppressed by this compound include Cyclin D1, c-Myc, and Myeloid cell leukemia-1 (MCL-1).

Core Mechanism of Action: Inhibition of eIF4E

This compound is a water-soluble phosphate ester prodrug of ON 013100. Upon administration, it is converted to the active compound ON 013100, which directly targets and inhibits eIF4E. The eIF4E protein is a key component of the eIF4F complex, which is responsible for the recognition of the 5' cap structure of eukaryotic mRNAs, a critical step for the initiation of cap-dependent translation. Many oncogenic proteins are encoded by mRNAs with highly structured 5' untranslated regions (UTRs), making their translation particularly dependent on the helicase activity of the eIF4F complex, which is recruited by eIF4E. By inhibiting eIF4E, this compound selectively hinders the translation of these oncogenic mRNAs, leading to the downregulation of their corresponding proteins.

Below is a diagram illustrating the primary mechanism of action of this compound.

Caption: Mechanism of this compound Action.

Key Downstream Targets

The inhibition of eIF4E by this compound leads to a significant reduction in the protein levels of several key oncogenes. The most consistently reported downstream targets are Cyclin D1, c-Myc, and MCL-1.

Cyclin D1

Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its overexpression is a common feature in many cancers, leading to uncontrolled cell proliferation. The translation of Cyclin D1 mRNA is highly dependent on eIF4E.

c-Myc

c-Myc is a transcription factor that regulates the expression of a vast number of genes involved in cell growth, proliferation, metabolism, and apoptosis. Similar to Cyclin D1, the translation of c-Myc mRNA is sensitive to eIF4E inhibition.

MCL-1

MCL-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression contributes to cancer cell survival and resistance to chemotherapy. The translation of MCL-1 mRNA is also regulated by eIF4E.

The signaling pathway illustrating the effect of this compound on its downstream targets is depicted below.

Caption: this compound's Downstream Signaling Pathway.

Quantitative Data on this compound's Activity

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| EKO-1 | Mantle Cell Leukemia | 9.8 - 12.2 | [1] |

| MINO | Mantle Cell Leukemia | 9.8 - 12.2 | [1] |

| MCF7 | Breast Cancer | 9.8 - 12.2 | [1] |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | [1] |

| AGS | Gastric Cancer | 9.8 - 12.2 | [1] |

| OE19 | Esophageal Cancer | 9.8 - 12.2 | [1] |

| OE33 | Esophageal Cancer | 9.8 - 12.2 | [1] |

| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | [1] |

Studies using the active analog ON 013105 have demonstrated a dose-dependent reduction in the protein levels of Cyclin D1 and c-Myc in Mantle Cell Lymphoma (MCL) cell lines.

| Cell Line | Target Protein | ON 013105 Concentration (µM) | Observation | Reference |

| Granta 519 | Cyclin D1 | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |

| Granta 519 | c-Myc | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |

| Z138C | Cyclin D1 | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |

| Z138C | c-Myc | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's downstream targets.

Cell Culture and Drug Treatment

-

Cell Lines: Granta 519 and Z138C MCL cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Drug Preparation: ON 013105 was dissolved in DMSO to create a stock solution and then diluted in the culture medium to the final concentrations for treatment.

-

Treatment: Cells were seeded and allowed to adhere overnight before being treated with varying concentrations of ON 013105 for the indicated time periods (e.g., 8 or 24 hours).

Western Blot Analysis for Downstream Target Expression

This protocol is for the semi-quantitative analysis of protein expression levels.

Caption: Western Blot Experimental Workflow.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for Cyclin D1, c-Myc, MCL-1, or a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software. The expression of target proteins was normalized to the loading control.

Cap-Binding Assay (m7GTP Pull-Down)

This assay is used to assess the ability of this compound to inhibit the binding of eIF4E to the mRNA cap.

-

Lysate Preparation: Prepare cell lysates containing eIF4E.

-

Incubation with this compound: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

-

m7GTP-Sepharose Binding: Add m7GTP-Sepharose beads to the lysates and incubate to allow eIF4E to bind to the cap analog.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-eIF4E antibody to determine the amount of eIF4E that was bound to the m7GTP beads in the presence and absence of this compound.

Conclusion

This compound represents a promising therapeutic strategy by targeting the fundamental process of cap-dependent translation, which is frequently dysregulated in cancer. Its ability to selectively downregulate key oncoproteins such as Cyclin D1, c-Myc, and MCL-1 provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on eIF4E inhibitors and related pathways. Further quantitative studies are warranted to fully elucidate the dose-response relationships and the kinetics of target modulation by this compound in a broader range of cancer models.

References

Briciclib: A Technical Guide to its Impact on Cyclin D1 and c-Myc Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Briciclib (ON 014185) is a clinical-stage small molecule inhibitor with demonstrated anticancer properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E) and the subsequent downstream effects on the expression of key oncogenic proteins, cyclin D1 and c-Myc. This document consolidates available preclinical data, details relevant experimental protocols, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. A critical control point in this process is the initiation of cap-dependent translation, which is orchestrated by the eIF4F complex. A key component of this complex, eIF4E, binds to the 5' cap structure of messenger RNA (mRNA) and facilitates the recruitment of the translational machinery. The expression and activity of eIF4E are frequently elevated in a wide array of human cancers, correlating with poor prognosis.[1][2]

eIF4E preferentially promotes the translation of a subset of mRNAs that encode for potent growth and survival factors, including the cell cycle regulator cyclin D1 and the transcription factor c-Myc. The overexpression of these proteins is a major driver of tumorigenesis. This compound, a water-soluble derivative of the parent compound ON 013100, has emerged as a promising therapeutic agent that targets this critical axis.[1] This guide will elucidate the molecular mechanisms through which this compound exerts its effects on cyclin D1 and c-Myc expression.

Mechanism of Action: Targeting the eIF4E-Mediated Translation

This compound's primary mechanism of action involves the direct binding to eIF4E, thereby disrupting its function as a key translation initiation factor.[1][2] This interaction has been confirmed through Nuclear Magnetic Resonance (NMR) analysis, which demonstrated a direct binding between this compound and recombinant eIF4E.[1][2]

By binding to eIF4E, this compound is thought to interfere with the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This disruption prevents the efficient translation of mRNAs that are highly dependent on eIF4E for their expression. Among the most sensitive targets are the mRNAs for cyclin D1 and c-Myc, which are known to possess highly structured 5' untranslated regions (UTRs) that necessitate the helicase activity of the eIF4F complex.[1]

The inhibition of eIF4E-mediated translation leads to a significant and dose-dependent reduction in the protein levels of both cyclin D1 and c-Myc within hours of treatment.[1]

References

Briciclib (P276-00): A Technical Guide to its Role in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Briciclib (also known as P276-00) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with significant activity against CDK1, CDK4, and particularly CDK9.[1][2][3] Its primary mechanism of inducing apoptosis in cancer cells is linked to the inhibition of CDK9, a key regulator of transcriptional elongation. By targeting the CDK9/Cyclin T1 complex, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[4][5] This disruption of the cellular survival machinery triggers the intrinsic apoptotic pathway, leading to programmed cell death in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced apoptosis.

Introduction

This compound is a flavone derivative that acts as an ATP-competitive inhibitor of CDKs.[1][3] Its inhibitory profile against CDK1/Cyclin B, CDK4/Cyclin D1, and CDK9/Cyclin T1 positions it as a promising therapeutic agent for cancers that are dependent on these kinases for proliferation and survival.[1][4] A significant body of preclinical evidence has demonstrated that this compound induces cell cycle arrest and, more importantly, triggers apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies.[6][7] The induction of apoptosis is a key mechanism of its anti-tumor activity, both in vitro and in vivo.[4][6]

Core Mechanism of Apoptosis Induction

The primary driver of this compound-induced apoptosis is the inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the elongation of transcription.[4] Inhibition of CDK9 by this compound leads to a global suppression of transcription, with a particularly profound effect on genes with short-lived mRNA and protein products.

Among these are key survival proteins, including the anti-apoptotic Bcl-2 family member, Mcl-1, and the oncogenic transcription factor, MYC. Mcl-1 is a crucial survival factor in many cancers, and its rapid turnover makes it highly susceptible to transcriptional inhibition. The this compound-mediated downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic cascade.

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclin-Dependent Kinase (CDK) Inhibitors in Mantle Cell Lymphoma Research

Disclaimer: The compound "Briciclib" was not identified in the existing scientific literature for mantle cell lymphoma. This guide will instead focus on well-documented Cyclin-Dependent Kinase (CDK) inhibitors that are subjects of extensive research in this field, such as Palbociclib (a CDK4/6 inhibitor) and Enitociclib (a CDK9 inhibitor), to provide a relevant and comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting CDKs in Mantle Cell Lymphoma

Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by the chromosomal translocation t(11;14)(q13;q32).[1] This translocation places the CCND1 gene, which encodes Cyclin D1, under the control of the immunoglobulin heavy chain enhancer, leading to its aberrant and constitutive overexpression.[1] Cyclin D1 is a crucial regulator of the cell cycle, forming a complex with CDK4 and CDK6 to promote the transition from the G1 to the S phase. This fundamental dysregulation of the cell cycle machinery makes the CDK4/6 axis a prime therapeutic target in MCL.[2][3]

More recently, another class of CDKs, particularly CDK9, has emerged as a promising target. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of crucial anti-apoptotic and oncogenic proteins, including MCL-1 and MYC.[4] Inhibition of CDK9 offers a distinct but complementary approach to disrupt the survival and proliferation of MCL cells, especially in the context of therapeutic resistance.[4][5]

Mechanism of Action of CDK Inhibitors in MCL

CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib, Ribociclib)

CDK4/6 inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D1. This inhibition blocks the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G1 cell cycle arrest.[2][6] In MCL, where Cyclin D1 is overexpressed and CDK4 is frequently dysregulated, this mechanism directly counteracts the primary driver of proliferation.[1][3]

CDK9 Inhibitors (e.g., Enitociclib, Voruciclib)

CDK9 inhibitors act by a different mechanism. As a core component of the P-TEFb complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation. By inhibiting CDK9, these drugs prevent the transcription of genes with short half-lives, which often encode for key survival proteins. In MCL, this leads to the rapid depletion of anti-apoptotic proteins like MCL-1 and the oncogenic transcription factor c-MYC, ultimately inducing apoptosis.[4][5] This mechanism is particularly relevant for overcoming resistance to other therapies, such as BTK inhibitors, which can be driven by MYC-target enrichment.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various CDK inhibitors in mantle cell lymphoma.

Table 1: Preclinical Activity of CDK Inhibitors in MCL Cell Lines

| Compound | Target | Cell Line(s) | IC50 | Reference |

| Abemaciclib | CDK4/6 | JeKo-1, Mino, Z138, Maver-1, Rec-1 | 0.07 - 0.95 µM | [7] |

| Enitociclib | CDK9 | Various MCL and DLBCL lines | 32 - 172 nM | [4] |

| Ribociclib | CDK4/6 | Neuroblastoma cell lines (MCL data not specified) | Mean of 307 nM in sensitive lines | [6] |

Table 2: Clinical Trial Efficacy of CDK Inhibitors in Relapsed/Refractory (R/R) MCL

| Agent(s) | Study Phase | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Palbociclib | Phase Ib | 17 | 18% | 6% | [1] |

| Abemaciclib | Phase II | 28 | 35.7% | 7.1% | [7][8] |

| Palbociclib + Ibrutinib | Phase I | 27 | 67% | 37% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate CDK inhibitors in MCL.

Cell Viability and IC50 Determination

-

Cell Culture: MCL cell lines (e.g., JeKo-1, Mino, Z138) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Cells are seeded in 96-well plates at an optimal density. After 24 hours, cells are treated with serial dilutions of the CDK inhibitor (e.g., Palbociclib, Enitociclib) for a specified duration (typically 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay, according to the manufacturer's instructions.

-

Data Analysis: Absorbance or fluorescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

-

Treatment: MCL cells are treated with the CDK inhibitor at a relevant concentration (e.g., 1x or 2x IC50) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT). An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibitor activity.

Apoptosis Assay by Annexin V Staining

-

Treatment: Cells are treated with the CDK inhibitor (e.g., Enitociclib) for a predetermined time (e.g., 48 hours).

-

Staining: Harvested cells are washed and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD) are added according to the manufacturer's protocol.

-

Analysis: Samples are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined. This allows for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Western Blotting for Protein Expression

-

Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, total Rb, MCL-1, c-MYC, cleaved PARP, Cyclin D1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Conclusion and Future Directions

Targeting cyclin-dependent kinases represents a highly rational and clinically validated strategy for the treatment of mantle cell lymphoma. CDK4/6 inhibitors like palbociclib and abemaciclib directly target the dysregulated cell cycle machinery that is a hallmark of this disease.[1][7] Concurrently, CDK9 inhibitors such as enitociclib offer a powerful method to deplete short-lived oncoproteins critical for MCL cell survival, providing a means to overcome resistance to other targeted agents.[4]

The quantitative data from both preclinical and clinical studies underscore the potential of these agents, particularly in combination therapies. For instance, the synergy observed between palbociclib and the BTK inhibitor ibrutinib, or between CDK9 inhibitors and BCL-2 inhibitors like venetoclax, highlights a promising path forward.[1][9][10] Future research will likely focus on identifying biomarkers to predict response and resistance, optimizing combination strategies to achieve deeper and more durable remissions, and exploring the next generation of more selective and potent CDK inhibitors.

References

- 1. Targeting CDK4/6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK4/6 in mantle cell lymphoma - Lee - Annals of Lymphoma [aol.amegroups.org]

- 3. Targeting CDK4/6 in mantle cell lymphoma. [vivo.weill.cornell.edu]

- 4. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncodaily.com [oncodaily.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical activity of abemaciclib in patients with relapsed or refractory mantle cell lymphoma - a phase II study | Haematologica [haematologica.org]

- 9. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

Investigating Briciclib in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available preclinical data on Briciclib in breast cancer models. Due to the limited publicly available research on this compound, this document also includes a comprehensive comparative analysis of Ribociclib, a well-characterized and clinically approved drug for breast cancer, to provide a thorough context for researchers in this field.

Part 1: this compound - An eIF4E Inhibitor

Initial investigations have identified this compound as a potential therapeutic agent in breast cancer, operating through a distinct mechanism of action compared to many established therapies.

Mechanism of Action

This compound is a water-soluble small molecule that functions by inhibiting the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical regulatory protein in the synthesis of proteins that are essential for cell proliferation, survival, and metastasis, including cyclin D1 and c-Myc.[2] In many types of cancer, eIF4E is overexpressed, leading to the increased translation of these oncogenic proteins.[2] this compound binds to eIF4E, thereby blocking the translation of these key downstream targets and inhibiting cancer cell growth.[2]

Quantitative Data: In Vitro Efficacy

Preclinical studies have demonstrated the potency of this compound in inhibiting the growth of breast cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) are summarized below.

| Cell Line | Cancer Subtype | GI50 (nM) |

| MCF7 | Hormone Receptor-Positive (HR+) | 9.8 - 12.2[2] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 9.8 - 12.2[2] |

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Experimental Protocols

The following methodologies have been utilized to characterize the activity of this compound in preclinical breast cancer models.

MTT Cell Viability Assay: This assay is employed to determine the concentration of this compound required to inhibit the growth of breast cancer cell lines by 50% (GI50). The protocol involves treating cancer cells with varying concentrations of the drug and measuring the metabolic activity of viable cells, which correlates with cell number.[2]

Western Blot Analysis: This technique is used to assess the impact of this compound on the expression levels of proteins within the eIF4E signaling pathway. Following treatment with this compound, cell lysates are analyzed for changes in the levels of proteins such as cyclin D1, c-Myc, p53, and cleaved caspase-3 to confirm the drug's mechanism of action.[2]

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is utilized for the quantitative measurement of specific proteins, such as cyclin D1 and c-Myc, in cell lysates after this compound treatment. This provides a more quantitative measure of the drug's effect on downstream targets.[2]

Signaling Pathway

Caption: this compound inhibits eIF4E-mediated protein translation.

Part 2: Ribociclib - A CDK4/6 Inhibitor (A Comparative Technical Guide)

Given the limited data on this compound, this section provides a detailed technical overview of Ribociclib, a leading therapeutic for HR-positive breast cancer.

Mechanism of Action

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4] In HR-positive breast cancer, the Cyclin D-CDK4/6 pathway is a key driver of cell proliferation.[5] Ribociclib blocks the activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma protein (pRb).[3][6] This maintains pRb in its active, tumor-suppressive state, leading to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.[3][6]

Quantitative Data: Preclinical and Clinical Efficacy

Ribociclib has demonstrated significant efficacy in both preclinical models and clinical trials.

| Cell Line | Subtype | IC50 (µM) |

| MCF7 | HR+/HER2- | ~0.1[7][8] |

| T47D | HR+/HER2- | ~0.1[7] |

| ZR-75-1 | HR+/HER2- | ~0.1[6] |

| MDA-MB-231 | TNBC | >10[9] |

Table 2: Preclinical In Vitro Efficacy of Ribociclib in Breast Cancer Cell Lines

| Trial Name | Treatment Arm | Control Arm | Median PFS | Median OS |

| MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | 63.9 months[10] |

| MONALEESA-3 | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 months | 53.7 months[11] |

| MONALEESA-7 | Ribociclib + Endocrine Therapy | Placebo + Endocrine Therapy | 23.8 months | Not Reached[12] |

Table 3: Key Clinical Trial Efficacy Data for Ribociclib in HR+/HER2- Advanced Breast Cancer

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry: This method is used to quantify the effect of Ribociclib on the cell cycle distribution of breast cancer cells. Treatment with Ribociclib is expected to induce a G1 phase arrest, which can be measured by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.

In Vivo Xenograft Studies: To evaluate the anti-tumor activity of Ribociclib in a living system, human breast cancer cells are implanted into immunocompromised mice.[6] The mice are then treated with Ribociclib, and tumor growth is monitored over time.[6] These studies are crucial for determining the in vivo efficacy and tolerability of the drug.

Signaling Pathway

Caption: Ribociclib inhibits the CDK4/6-pRb signaling pathway.

General Experimental Workflow for Investigating Novel Compounds

The preclinical evaluation of a novel compound in breast cancer models typically follows a structured workflow to systematically assess its potential as a therapeutic agent.

Caption: A general workflow for preclinical drug evaluation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. targetedonc.com [targetedonc.com]

Briciclib's Effect on Cap-Dependent Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Briciclib is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E), a pivotal component of the cap-dependent translation machinery. By binding directly to eIF4E, this compound disrupts its function, leading to a significant reduction in the translation of key oncogenic proteins, such as cyclin D1 and c-Myc. This targeted inhibition of cap-dependent translation underscores this compound's potential as a therapeutic agent in cancers characterized by the overexpression or hyperactivity of eIF4E. This guide provides a comprehensive overview of this compound's mechanism of action, supported by available data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways.

Introduction to Cap-Dependent Translation and the Role of eIF4E

Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure (a 7-methylguanosine cap) of messenger RNA (mRNA). The eIF4F complex consists of three key proteins:

-

eIF4E: The cap-binding protein.

-

eIF4G: A large scaffolding protein.

-

eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNA.

The assembly of this complex is a rate-limiting step in translation initiation. eIF4E's activity is tightly regulated, primarily by the mTOR signaling pathway through the phosphorylation of the 4E-binding proteins (4E-BPs). When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation. In many cancers, the mTOR pathway is hyperactivated, leading to the hyperphosphorylation of 4E-BPs and the constitutive activation of eIF4E, which in turn promotes the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.

This compound's Mechanism of Action

This compound exerts its inhibitory effect on cap-dependent translation through direct interaction with eIF4E.[1] This binding disrupts the normal function of eIF4E, leading to a cascade of downstream effects that collectively suppress the synthesis of specific proteins crucial for cancer cell growth and survival.

Direct Binding to eIF4E

Studies, including Nuclear Magnetic Resonance (NMR) analysis, have demonstrated a direct interaction between this compound and recombinant eIF4E.[1] This binding event is central to this compound's mechanism of action, as it directly targets the key cap-binding component of the translation initiation machinery. The precise binding site and the affinity (Kd) of this interaction are subjects of ongoing investigation.

Disruption of eIF4E Localization and Function

Treatment with this compound has been shown to disrupt the subcellular localization of eIF4E, leading to an increase in nuclear eIF4E.[1] This alteration in localization likely contributes to the overall disruption of its cytoplasmic function in translation initiation. By binding to eIF4E, this compound is thought to interfere with its ability to properly engage with the 5' cap of mRNAs and/or its interaction with eIF4G, thereby preventing the assembly of the functional eIF4F complex.

Inhibition of Downstream Oncogene Translation

The functional consequence of this compound's interaction with eIF4E is a significant and selective reduction in the protein levels of key eIF4E translational targets. These targets often include potent oncoproteins that drive cell cycle progression and proliferation.

-

Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle.

-

c-Myc: A transcription factor that regulates the expression of numerous genes involved in cell growth and proliferation.

Inhibition of the translation of these and other oncogenes is a primary contributor to the anti-proliferative effects of this compound observed in various cancer cell lines.[1][2]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while GI50 values for cell proliferation are available, specific IC50 values for the direct inhibition of cap-dependent translation in in-vitro assays are not yet publicly available.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]

| Cell Line | Cancer Type | GI50 (nM) |

| JEKO-1 | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 |

| MINO | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 |

| MCF7 | Breast Cancer | 9.8 - 12.2 |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 |

| AGS | Gastric Cancer | 9.8 - 12.2 |

| OE19 | Esophageal Cancer | 9.8 - 12.2 |

| OE33 | Esophageal Cancer | 9.8 - 12.2 |

| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |

Table 2: Effect of this compound on eIF4E Target Protein Expression [1]

| Cell Line | Protein | Treatment | Result |

| Granta 519 | Cyclin D1 | 1µM this compound for 24 hrs | Significant inhibition |

| FaDu | Cyclin D1 | 1µM this compound for 24 hrs | Significant inhibition |

| Granta 519 | c-Myc | 1µM this compound for 24 hrs | Reduced expression |

| Jurkat T | c-Myc | 1µM this compound for 24 hrs | Reduced expression |

| FaDu | c-Myc | 1µM this compound for 24 hrs | Reduced expression |

| MCF-7 | c-Myc | 1µM this compound for 24 hrs | Reduced expression |

| Granta 519 | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |

| Jurkat T | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |

| FaDu | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |

| MCF-7 | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effect of this compound on cap-dependent translation. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the protein levels of eIF4E targets such as cyclin D1 and c-Myc.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Polysome Profiling

Objective: To assess the global effect of this compound on translation by separating mRNAs based on the number of associated ribosomes. A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation.

Materials:

-

Cycloheximide (CHX)

-

Lysis buffer with CHX, RNase inhibitors, and protease inhibitors

-

Sucrose solutions (e.g., 10% and 50% in a suitable buffer)

-

Ultracentrifuge with a swing-out rotor (e.g., SW41)

-

Gradient maker and fractionator with a UV detector

-

RNA extraction kit

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for a short period (e.g., 5-10 minutes) to arrest ribosomes on the mRNA.

-

Cell Lysis: Wash cells with ice-cold PBS containing CHX and lyse in a hypotonic lysis buffer containing CHX and RNase inhibitors on ice.

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[3][4][5][6]

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[4]

-

Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

-

RNA Isolation: Isolate RNA from the collected fractions.

-

Analysis: Analyze the polysome profiles to determine the P/M ratio. A decrease in this ratio in this compound-treated cells would indicate an inhibition of translation initiation. RNA from different fractions can be further analyzed by qRT-PCR or RNA-seq to determine the translational status of specific mRNAs.

Luciferase Reporter Assay for Cap-Dependent Translation

Objective: To specifically measure the effect of this compound on cap-dependent translation using a reporter construct.

Materials:

-

A bicistronic luciferase reporter plasmid containing a cap-dependent Renilla luciferase (Rluc) and a cap-independent (e.g., IRES-driven) Firefly luciferase (Fluc). Alternatively, two separate monocistronic plasmids can be co-transfected.

-

Cell line of interest

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the reporter plasmid(s).

-

Cell Treatment: After allowing for reporter gene expression (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

-

Luciferase Assay: Measure the activities of both Renilla and Firefly luciferases in the cell lysates using a luminometer.

-

Analysis: Calculate the ratio of Rluc to Fluc activity for each condition. A selective decrease in the Rluc/Fluc ratio in this compound-treated cells would indicate specific inhibition of cap-dependent translation.

Signaling Pathways and Visualizations

This compound's action on eIF4E is situated within a complex network of signaling pathways that regulate cell growth and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cap-dependent translation.

Caption: mTOR/eIF4E signaling and this compound's target.

The diagram above illustrates the canonical PI3K/Akt/mTOR signaling pathway leading to the activation of cap-dependent translation. This compound intervenes at the level of eIF4E, directly inhibiting its function and thereby blocking the downstream translation of oncogenic proteins.

Caption: Workflow for this compound's effect assessment.

This workflow diagram outlines the key experimental steps to characterize the impact of this compound on cap-dependent translation, from cell treatment to data analysis and interpretation.

Conclusion

This compound represents a targeted therapeutic strategy aimed at a fundamental process in cancer cell biology: cap-dependent translation. Its ability to directly bind and inhibit eIF4E, a key regulator of this process, leads to the suppression of critical oncoproteins. The experimental methodologies and data presented in this guide provide a framework for the continued investigation and development of this compound and other eIF4E inhibitors. Further research to elucidate the precise binding kinetics and to obtain more extensive quantitative data on its translational inhibitory effects will be crucial in advancing its clinical potential.

References

Methodological & Application

Application Notes: Briciclib In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of Briciclib (ON-014185), a potent and water-soluble small molecule inhibitor. This compound is a prodrug of ON 013100, which targets the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis.[1][2][3] Overexpression of eIF4E is common in many cancers and is linked to the increased translation of oncogenes such as cyclin D1 and c-Myc.[3] This document outlines the mechanism of action and provides step-by-step protocols for assessing this compound's biological activity in cancer cell lines, including cell viability assays and Western blot analysis for target modulation.

Mechanism of Action

This compound is a benzyl styryl sulfone analog and a phosphate ester prodrug that is hydrolyzed in vivo to its active form, ON 013100.[2] The active compound binds to and inhibits eIF4E, a critical component of the eIF4F complex that recruits ribosomes to the 5' cap of mRNAs for translation initiation.[1][3] By inhibiting eIF4E, this compound effectively blocks the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival.[3]

The primary downstream effects of this compound's inhibition of eIF4E include a significant, dose-dependent reduction in the protein levels of Cyclin D1 and c-Myc.[3][4][5] This suppression of key proliferative proteins can lead to cell cycle arrest and a decrease in tumor cell proliferation.[2] Furthermore, treatment with this compound has been shown to enhance the expression of pro-apoptotic proteins such as p53 and cleaved caspase-3, indicating an induction of apoptosis in cancer cells.[3][5]

Caption: this compound's mechanism of action targeting the eIF4E translation pathway.

Data Presentation: Anti-proliferative Activity

This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are consistently in the low nanomolar range.[3][4][6]

| Cell Line | Cancer Type | GI₅₀ (nM) |

| JEKO-1 | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 nM[3][4] |

| MINO | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 nM[3][4] |

| MCF7 | Breast Cancer | 9.8 - 12.2 nM[3][4] |

| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 nM[3][4] |

| AGS | Gastric Cancer | 9.8 - 12.2 nM[3][4] |

| OE19 | Esophageal Cancer | 9.8 - 12.2 nM[3][4] |

| OE33 | Esophageal Cancer | 9.8 - 12.2 nM[3][4] |

| FLO-1 | Esophageal Cancer | 9.8 - 12.2 nM[3][4] |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the cytotoxic or cytostatic effect of this compound on cancer cells by measuring their metabolic activity. Tetrazolium salts (like MTT, XTT, MTS) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product, which can be quantified by spectrophotometry.[3][7]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 0.1 nM to 1 µM). Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

-

-

Solubilization (MTT only): After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the GI₅₀ value using non-linear regression analysis.

Caption: A typical workflow for determining cell viability after this compound treatment.

Western Blot Analysis of Downstream Targets

This protocol is used to detect changes in the protein expression levels of this compound's downstream targets (Cyclin D1, c-Myc) and apoptosis markers (cleaved caspase-3) to confirm its mechanism of action.[3]

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors[8][9]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a specified time (e.g., 8, 24 hours).[4]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9] Incubate on ice for 30 minutes.[9]

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Antibody Incubation:

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).

Caption: Key steps in the Western blot analysis for target protein modulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 9. bio-rad.com [bio-rad.com]

- 10. peakproteins.com [peakproteins.com]

Application Note: Quantification of Cyclin D1 Levels in Response to Briciclib Treatment Using a Cell-Based ELISA Protocol

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Cyclin D1 protein levels in cultured cancer cells following treatment with Briciclib, a potent and selective inhibitor of Cyclin D1 translation. The described method utilizes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA), a high-throughput and sensitive technique for measuring intracellular protein expression. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound and other Cyclin D1-targeting compounds.

Introduction

Cyclin D1, a key regulator of the cell cycle, is frequently overexpressed in a variety of human cancers, contributing to uncontrolled cell proliferation.[1][2] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This event allows the transcription of genes necessary for the G1 to S phase transition.[1] this compound is a small molecule inhibitor that has been shown to suppress the translation of Cyclin D1 mRNA, leading to a decrease in Cyclin D1 protein levels. This mechanism of action suggests its potential as a therapeutic agent in cancers with Cyclin D1 dysregulation.

Accurate quantification of Cyclin D1 protein levels in response to drug treatment is crucial for understanding the compound's potency and mechanism of action. While Western blotting is a common method for protein analysis, a cell-based ELISA offers a more quantitative and higher-throughput alternative for screening and dose-response studies. This application note details a robust cell-based ELISA protocol to measure changes in intracellular Cyclin D1 levels in cancer cell lines treated with this compound.

Cyclin D1 Signaling Pathway

The expression and activity of Cyclin D1 are regulated by various upstream signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often activated by growth factors. Upon stimulation, these pathways promote the transcription and translation of the CCND1 gene. The resulting Cyclin D1 protein associates with CDK4/6, leading to Rb phosphorylation and cell cycle progression. This compound is understood to interfere with the translation of Cyclin D1 mRNA, thereby reducing the available pool of Cyclin D1 protein.

Caption: Cyclin D1 Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocol

This protocol is adapted from commercially available cell-based ELISA kits and should be optimized for the specific cell line and experimental conditions.

Materials and Reagents:

-

Cancer cell line known to express Cyclin D1 (e.g., MCF-7, T47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixing Solution (e.g., 4% formaldehyde in PBS)

-

Quenching Buffer (e.g., 1% H2O2 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Primary Antibody: Anti-Cyclin D1 Antibody

-

Primary Antibody: Anti-GAPDH or Anti-β-actin Antibody (for normalization)

-

Secondary Antibody: HRP-conjugated anti-species IgG

-

TMB Substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Crystal Violet Solution

-

Solubilization Buffer (e.g., 1% SDS in water)

-

Microplate reader capable of measuring absorbance at 450 nm and 595 nm

Experimental Workflow:

Caption: Experimental Workflow for Cell-Based ELISA of Cyclin D1.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-30,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Aspirate the treatment medium and wash the cells twice with 200 µL of ice-cold PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

-

Quenching: Aspirate the Fixing Solution and wash the wells three times with 200 µL of PBS. Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature.

-

Blocking: Aspirate the Quenching Buffer and wash three times with 200 µL of PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of the diluted primary antibody (Anti-Cyclin D1 or Anti-GAPDH) to the appropriate wells. Incubate overnight at 4°C.

-

Washing: Aspirate the primary antibody solution and wash the wells three times with 200 µL of PBS containing 0.1% Tween-20.

-

Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1.5 hours at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Color Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Reading (Cyclin D1): Read the absorbance of each well at 450 nm using a microplate reader.

-

Cell Normalization (Crystal Violet Staining):

-

Wash the wells three times with PBS.

-

Add 50 µL of Crystal Violet Solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells with water until the excess stain is removed and allow the plate to air dry.

-

Add 100 µL of Solubilization Buffer to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

-

Absorbance Reading (Cell Density): Read the absorbance of each well at 595 nm.

-

Data Analysis: Normalize the absorbance values for Cyclin D1 (OD 450 nm) to the cell density values (OD 595 nm). Calculate the percentage of Cyclin D1 expression relative to the vehicle-treated control.

Data Presentation

The following tables present hypothetical data for illustrative purposes, based on the expected mechanism of this compound and the known feedback mechanisms of other CDK4/6 inhibitors. Actual experimental results may vary.

Table 1: Dose-Dependent Effect of this compound on Cyclin D1 Protein Levels

| This compound Concentration (nM) | Normalized OD 450 nm (Mean ± SD) | % Cyclin D1 Expression (Relative to Vehicle) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100% |

| 1 | 1.18 ± 0.06 | 94.4% |

| 10 | 0.95 ± 0.05 | 76.0% |

| 100 | 0.63 ± 0.04 | 50.4% |

| 1000 | 0.31 ± 0.03 | 24.8% |

Table 2: Time-Course of this compound (100 nM) Effect on Cyclin D1 Protein Levels

| Treatment Duration (hours) | Normalized OD 450 nm (Mean ± SD) | % Cyclin D1 Expression (Relative to Vehicle at each time point) |

| 0 | 1.22 ± 0.07 | 100% |

| 6 | 0.98 ± 0.06 | 80.3% |

| 12 | 0.75 ± 0.05 | 61.5% |

| 24 | 0.61 ± 0.04 | 50.0% |

| 48 | 0.55 ± 0.04 | 45.1% |

Note on Potential Feedback Mechanisms: It is important to note that prolonged treatment with compounds that inhibit CDK4/6 activity can sometimes lead to a compensatory upregulation of Cyclin D1 expression.[3] Researchers should be aware of this potential feedback loop when interpreting results from longer-term studies.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient washing | Increase the number and duration of wash steps. |

| Blocking insufficient | Optimize blocking buffer concentration and incubation time. | |

| Secondary antibody concentration too high | Titrate the secondary antibody to a lower concentration. | |

| Low Signal | Insufficient primary or secondary antibody | Increase antibody concentration or incubation time. |

| Low Cyclin D1 expression in cell line | Use a cell line known to have high Cyclin D1 expression. | |

| Inactive TMB substrate | Use fresh or properly stored TMB substrate. | |

| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a single-cell suspension and careful pipetting. |

| Incomplete washing | Ensure complete removal of solutions at each wash step. | |

| Edge effects in the plate | Avoid using the outer wells of the plate. |

Conclusion

The cell-based ELISA protocol described in this application note provides a reliable and high-throughput method for quantifying the effect of this compound on intracellular Cyclin D1 levels. This assay is a valuable tool for dose-response studies, mechanism of action elucidation, and the screening of other potential Cyclin D1 inhibitors in a drug discovery setting. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended to ensure accurate and reproducible results.

References

- 1. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]

- 2. The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention - PMC [pmc.ncbi.nlm.nih.gov]